molecular formula C15H14N2O2S B278776 3-[Ethyl(phenyl)amino]-1lambda6,2-benzothiazole-1,1-dione

3-[Ethyl(phenyl)amino]-1lambda6,2-benzothiazole-1,1-dione

Cat. No. B278776
M. Wt: 286.4 g/mol
InChI Key: NKRRFJYARXZFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Ethyl(phenyl)amino]-1lambda6,2-benzothiazole-1,1-dione, also known as EPhB, is a compound that has been widely used in scientific research. It belongs to the family of benzothiazole derivatives and has been found to have a variety of biological activities.

Mechanism of Action

The mechanism of action of 3-[Ethyl(phenyl)amino]-1lambda6,2-benzothiazole-1,1-dione is not fully understood. However, it has been suggested that 3-[Ethyl(phenyl)amino]-1lambda6,2-benzothiazole-1,1-dione may inhibit the activity of enzymes involved in cancer cell growth and viral replication. 3-[Ethyl(phenyl)amino]-1lambda6,2-benzothiazole-1,1-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-[Ethyl(phenyl)amino]-1lambda6,2-benzothiazole-1,1-dione has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. 3-[Ethyl(phenyl)amino]-1lambda6,2-benzothiazole-1,1-dione has also been found to decrease the levels of inflammatory cytokines, which can contribute to cancer growth and progression. Additionally, 3-[Ethyl(phenyl)amino]-1lambda6,2-benzothiazole-1,1-dione has been found to increase the levels of antioxidant enzymes, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[Ethyl(phenyl)amino]-1lambda6,2-benzothiazole-1,1-dione in lab experiments is that it has been extensively studied and has been found to have a variety of biological activities. Additionally, 3-[Ethyl(phenyl)amino]-1lambda6,2-benzothiazole-1,1-dione is relatively easy to synthesize and is commercially available. However, one limitation of using 3-[Ethyl(phenyl)amino]-1lambda6,2-benzothiazole-1,1-dione in lab experiments is that its mechanism of action is not fully understood. Additionally, the effects of 3-[Ethyl(phenyl)amino]-1lambda6,2-benzothiazole-1,1-dione may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the study of 3-[Ethyl(phenyl)amino]-1lambda6,2-benzothiazole-1,1-dione. One area of research could be the development of 3-[Ethyl(phenyl)amino]-1lambda6,2-benzothiazole-1,1-dione analogs with improved biological activity. Another area of research could be the investigation of the potential use of 3-[Ethyl(phenyl)amino]-1lambda6,2-benzothiazole-1,1-dione in combination with other anticancer or antiviral agents. Additionally, the mechanism of action of 3-[Ethyl(phenyl)amino]-1lambda6,2-benzothiazole-1,1-dione could be further elucidated to better understand its biological effects.

Synthesis Methods

The synthesis of 3-[Ethyl(phenyl)amino]-1lambda6,2-benzothiazole-1,1-dione involves the reaction of 2-aminobenzenethiol and ethyl chloroacetate in the presence of sodium ethoxide. This reaction results in the formation of 3-(ethylthio)-2-aminobenzenethiol, which is then oxidized to form 3-[Ethyl(phenyl)amino]-1lambda6,2-benzothiazole-1,1-dione. The yield of this reaction is approximately 70%.

Scientific Research Applications

3-[Ethyl(phenyl)amino]-1lambda6,2-benzothiazole-1,1-dione has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and antimicrobial properties. 3-[Ethyl(phenyl)amino]-1lambda6,2-benzothiazole-1,1-dione has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the herpes simplex virus. Additionally, 3-[Ethyl(phenyl)amino]-1lambda6,2-benzothiazole-1,1-dione has been shown to have antibacterial activity against both gram-positive and gram-negative bacteria.

properties

Product Name

3-[Ethyl(phenyl)amino]-1lambda6,2-benzothiazole-1,1-dione

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

N-ethyl-1,1-dioxo-N-phenyl-1,2-benzothiazol-3-amine

InChI

InChI=1S/C15H14N2O2S/c1-2-17(12-8-4-3-5-9-12)15-13-10-6-7-11-14(13)20(18,19)16-15/h3-11H,2H2,1H3

InChI Key

NKRRFJYARXZFRC-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

CCN(C1=CC=CC=C1)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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